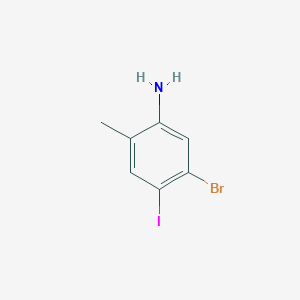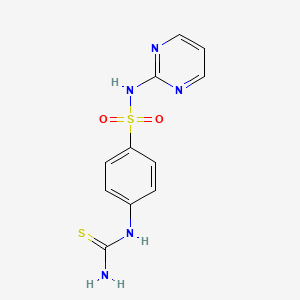
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide is a compound that features a pyrimidine ring, a thiourea group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide typically involves the reaction of pyrimidine derivatives with thiourea and benzenesulfonamide under specific conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst, which has been shown to enhance the reaction efficiency . The reaction conditions often include moderate temperatures and the use of solvents such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and yield of the compound.
化学反応の分析
Types of Reactions
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
科学的研究の応用
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
類似化合物との比較
Similar Compounds
- N-(pyridin-2-yl)-4-thioureidobenzenesulfonamide
- N-(pyrimidin-2-yl)-4-aminobenzenesulfonamide
- N-(pyrimidin-2-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(pyrimidin-2-yl)-4-thioureidobenzenesulfonamide is unique due to its combination of a pyrimidine ring, a thiourea group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the thiourea group can enhance the compound’s ability to form hydrogen bonds, which can be crucial for its biological activity .
特性
CAS番号 |
87485-65-2 |
|---|---|
分子式 |
C11H11N5O2S2 |
分子量 |
309.4 g/mol |
IUPAC名 |
[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea |
InChI |
InChI=1S/C11H11N5O2S2/c12-10(19)15-8-2-4-9(5-3-8)20(17,18)16-11-13-6-1-7-14-11/h1-7H,(H3,12,15,19)(H,13,14,16) |
InChIキー |
IGXNEWBBDRNQPG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


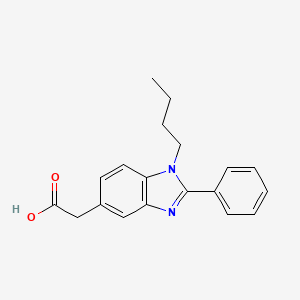
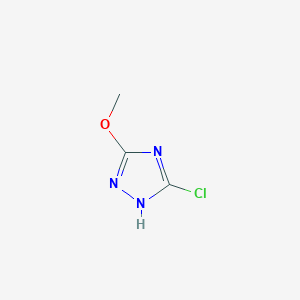
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
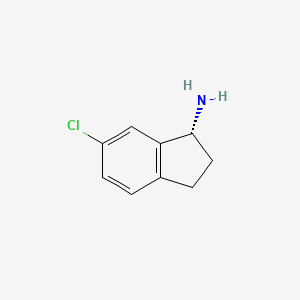
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)

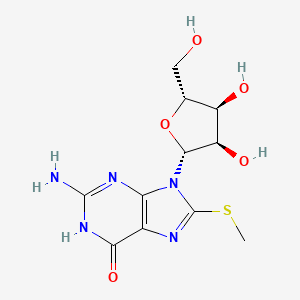

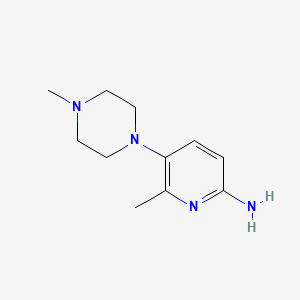
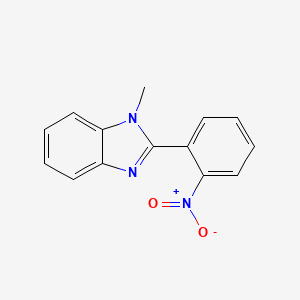
![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)

